![molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3](/img/structure/B1383936.png)

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

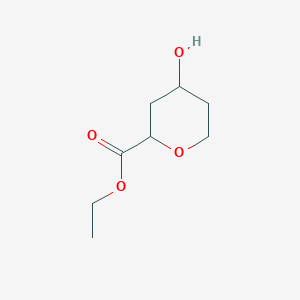

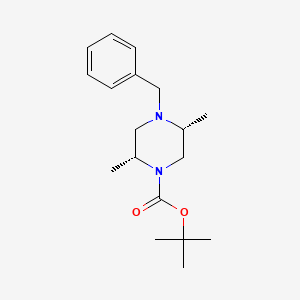

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine .

Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique

Anticancer Activity

Field: Medicinal Chemistry Application: Triazolothiadiazine and its derivatives, which include triazolo pyrazine derivatives, have been studied for their anticancer activity . Methods: The synthetic approaches for these compounds involve various chemical reactions, and their anticancer activity is usually tested in vitro using cancer cell lines . Results: These compounds have shown promising results in inhibiting the growth of cancer cells .

Antimicrobial Activity

Field: Medicinal Chemistry Application: Triazolothiadiazine and its derivatives have been found to have antimicrobial properties . Methods: These compounds are synthesized and then tested against various types of bacteria and fungi . Results: They have shown significant inhibitory activity against several strains of bacteria and fungi .

Analgesic and Anti-inflammatory Activity

Field: Pharmacology Application: Some triazolothiadiazine derivatives have been found to have analgesic and anti-inflammatory properties . Methods: These compounds are usually tested in animal models for their analgesic and anti-inflammatory effects . Results: They have shown significant reduction in pain and inflammation in these models .

c-Met Kinase Inhibition

Field: Medicinal Chemistry Application: Triazolo pyrazine derivatives have been found to have potential as c-Met kinase inhibitors . Methods: These compounds are synthesized and their IC50 values are evaluated against cancer cell lines and c-Met kinase . Results: The compound with the most potential exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Kinase Inhibitory Activity

Field: Pharmacology Application: Pyrrolopyrazine derivatives, which include triazolo pyrazine derivatives, have shown activity on kinase inhibition . Methods: These compounds are usually tested in vitro for their kinase inhibitory effects . Results: Pyrrolopyrazine derivatives exhibited more activity on kinase inhibition .

Antidiabetic Activity

Field: Pharmacology Application: Triazolo pyrazine derivatives have been found to have potential as antidiabetic agents . Methods: These compounds are synthesized and their antidiabetic activity is usually tested in vitro using appropriate models . Results: The compound with the most potential exhibited excellent antidiabetic activity .

Orientations Futures

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

Propriétés

IUPAC Name |

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCDNRHRWDUUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)